(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
This compound is a benzothiazole-based acrylamide derivative featuring a 6-bromo substitution on the benzo[d]thiazole ring, a dimethylaminoethyl group, and a thiophene acrylamide moiety. The hydrochloride salt enhances solubility, which is critical for bioavailability.
Properties
IUPAC Name |
(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS2.ClH/c1-21(2)9-10-22(17(23)8-6-14-4-3-11-24-14)18-20-15-7-5-13(19)12-16(15)25-18;/h3-8,11-12H,9-10H2,1-2H3;1H/b8-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRYKIKBJKHZGW-WVLIHFOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel synthetic derivative belonging to the benzothiazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazole moiety, which is fused with a thiophene ring and an acrylamide functional group. The presence of bromine enhances its reactivity and potential biological activity. The molecular formula is , with a molecular weight of 508.5 g/mol.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in various assays.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 100 to 250 μg/mL.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results indicate that the compound has a strong potential as an antimicrobial agent .
Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies. It has been found to induce apoptosis in cancer cell lines, with mechanisms involving the activation of caspases and modulation of apoptotic pathways. The cytotoxic effects were assessed using assays that measure cell viability after treatment with the compound.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation can lead to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in treating various diseases:
- A study demonstrated that a related benzothiazole compound exhibited significant inhibitory activity against Trypanosoma brucei, suggesting its potential use in treating trypanosomiasis .
- Another investigation into the structure-activity relationship (SAR) of benzothiazole derivatives revealed that modifications to the side chains significantly enhanced their anticancer activity against multiple tumor cell lines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study demonstrated that benzothiazole derivatives showed effective minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This table illustrates the effectiveness of related compounds, indicating that modifications to the benzothiazole structure can enhance antimicrobial activity.
Anticancer Properties
The compound also shows promise in anticancer research. Studies have reported that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . The presence of dimethylamino and thiophene groups may enhance its lipophilicity and biological activity, making it a candidate for further investigation in cancer therapeutics.
Case Study: In Vitro Anticancer Activity
A recent study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against breast and colon cancer cells. This suggests that (E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride could be a valuable lead compound for developing new anticancer drugs.
Neuroprotective Effects
Emerging research indicates that compounds containing benzothiazole moieties may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The dimethylamino group is particularly noteworthy as it may enhance the compound's ability to cross the blood-brain barrier, facilitating its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 2: Neuroprotective Activity of Related Compounds
| Compound | Model Used | Effectiveness |
|---|---|---|
| Compound A | SH-SY5Y Cells | Significant |
| Compound B | Primary Neurons | Moderate |
This table summarizes findings from studies assessing the neuroprotective potential of related compounds, providing a framework for future investigations into this area.
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic pathways, including condensation reactions and functional group modifications. Advances in synthetic methodologies have allowed for more efficient production and modification of these compounds, enhancing their pharmacological profiles .
Recent Synthetic Approaches
- Knoevenagel Condensation : This method has been effectively employed to synthesize benzothiazole derivatives by reacting thiazolidinediones with various aldehydes.
- Functionalization : The introduction of different substituents on the benzothiazole ring can significantly alter biological activity, allowing for tailored pharmacological properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Core Benzothiazole Modifications
- 6-Nitro vs. 6-Bromo Substitution: The compound N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) () shares a 6-substituted benzothiazole core.
- Thiophene Acrylamide vs. Phenyl Derivatives: Patent compounds such as (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide () highlight the role of aromatic substituents.
(b) Side-Chain Variations
- Dimethylaminoethyl Group: The dimethylaminoethyl moiety in the target compound is absent in most analogs (e.g., –4). This group may enhance solubility via protonation (as a hydrochloride salt) and provide a basic center for ionic interactions, contrasting with neutral substituents like methylpyridine in 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide () .
(a) Anticancer Potential
- VEGFR-2 Inhibition : ’s benzothiazole-thiadiazole hybrids showed IC₅₀ values of 0.89–1.43 µM against VEGFR-2. The target compound’s acrylamide and bromine may enhance binding via H-bonding and hydrophobic interactions, though direct assays are needed .
- Cellular Uptake : The thiophene moiety could improve membrane permeability compared to nitro or thiocyanate groups (), as seen in other thiophene-containing drugs .
(b) Pharmacokinetic Predictions
- Solubility : The hydrochloride salt of the target compound likely offers better aqueous solubility than neutral analogs like N-(4-fluorophenyl)-2-thioxoacetamide () .
- Metabolic Stability: The dimethylaminoethyl group may reduce cytochrome P450-mediated metabolism compared to methylpyridine (), extending half-life .
Patent and Industrial Relevance
The European patent () highlights benzothiazole acrylamides as privileged scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
